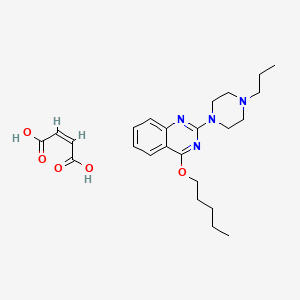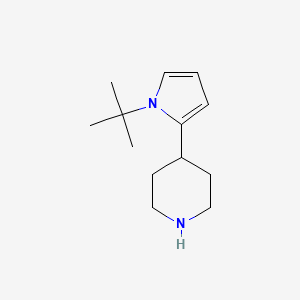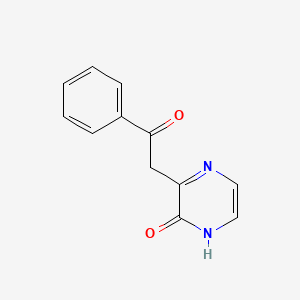
3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indole core, which is a common motif in many biologically active molecules, and a hydrazono group, which can participate in diverse chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of an indole derivative with a hydrazone. The reaction conditions often require the use of a strong acid or base to facilitate the formation of the hydrazono group. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as palladium or platinum, can also be employed to accelerate the reaction rate. Additionally, purification techniques like recrystallization and chromatography are essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or signaling pathways. Additionally, the indole core can interact with various receptors, modulating their activity and resulting in diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one
- 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-thione
- 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-selenone
Uniqueness
This compound stands out due to its unique combination of the indole core and hydrazono group, which imparts distinct chemical reactivity and biological activity. Compared to its sulfur and selenium analogs, this compound exhibits different electronic properties and reactivity patterns, making it a valuable tool in various research applications.
Propiedades
Número CAS |
844-63-3 |
|---|---|
Fórmula molecular |
C16H13N3O |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
3-[(Z)-2-diazenyl-2-phenylethenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C16H13N3O/c17-19-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)18-16(13)20/h1-10,17-18,20H/b15-10-,19-17? |
Clave InChI |
UXAZVAVJTJTJHF-QFULKBQASA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/C2=C(NC3=CC=CC=C32)O)/N=N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=C(NC3=CC=CC=C32)O)N=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-(7-Phenyl[1,2]oxazolo[3,4-d]pyridazin-4-yl)phenyl]ethan-1-one](/img/structure/B12913248.png)


![1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B12913268.png)




